N-(2-chlorophenyl)thian-4-amine
CAS No.:
Cat. No.: VC17827885
Molecular Formula: C11H14ClNS
Molecular Weight: 227.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNS |
|---|---|
| Molecular Weight | 227.75 g/mol |
| IUPAC Name | N-(2-chlorophenyl)thian-4-amine |
| Standard InChI | InChI=1S/C11H14ClNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
| Standard InChI Key | AYXPEZRTLZXZTP-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCC1NC2=CC=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(2-chlorophenyl)thian-4-amine consists of a thian ring system (C₅H₉S) fused to a 2-chlorophenyl group via an amine linkage. The thian ring adopts a chair conformation, with the sulfur atom occupying the 1-position. The amine group at the 4-position creates a chiral center, leading to potential stereoisomerism. The 2-chlorophenyl substituent introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Molecular Formula: C₁₁H₁₄ClNS
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SMILES Notation: C1CSCCC1NC2=CC=CC=C2Cl
Physicochemical Properties
The compound’s physicochemical properties are critical for its solubility, stability, and bioavailability:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.75 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 3.1 (calculated) | |
| Solubility | Low in water; soluble in DMSO |
The chlorine atom at the phenyl ring’s ortho position enhances lipophilicity, as evidenced by the calculated LogP value, suggesting preferential solubility in organic solvents like dichloromethane or ethanol .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis of N-(2-chlorophenyl)thian-4-amine typically involves nucleophilic substitution between 2-chlorophenylamine and thian-4-one derivatives. A representative protocol involves:
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Reaction of 2-chlorobenzyl chloride with thian-4-amine under basic conditions (e.g., K₂CO₃ or NaOH) in toluene at 80–100°C for 12–24 hours.
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Catalytic reduction of intermediates using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to yield the final product.
Example Reaction Scheme:
Chemical Reactivity and Transformations
Oxidation and Reduction
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Oxidation: The sulfur atom in the thian ring undergoes oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
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Reduction: LiAlH₄ reduces the amine group to a secondary amine, though this is less common due to the compound’s stability.
Substitution Reactions
The chlorine atom on the phenyl ring participates in cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, expanding structural diversity for drug discovery.
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Nucleophilic aromatic substitution with amines or alkoxides replaces chlorine with other functional groups (e.g., -OCH₃, -NH₂) .
Applications in Drug Development
Intermediate for Anticancer Agents
N-(2-chlorophenyl)thian-4-amine serves as a precursor for thieno-triazolo-diazepine derivatives, such as dBET57 (a BET bromodomain inhibitor) . These compounds degrade oncogenic proteins via proteolysis-targeting chimeras (PROTACs), showing promise in leukemia models .
Neurological Therapeutics
Derivatives functionalized with hydroxyethoxy groups (e.g., EvitaChem’s 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide) modulate dopamine and serotonin receptors, suggesting applications in depression and Parkinson’s disease.
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